N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine
Description
N-(4-Chlorophenyl)-N-phenylnaphthalen-1-amine is a naphthalene-based aromatic amine featuring a 4-chlorophenyl and a phenyl group attached to the naphthalen-1-amine core. The chlorine substituent enhances lipophilicity and influences electronic distribution, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C22H16ClN |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H16ClN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H |
InChI Key |
DVDGQQRWWUWGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Direct Aromatic Amination via Reflux of Naphthalen-1-amine with Chlorobenzene Derivatives
One classical method involves refluxing naphthalen-1-amine with chlorobenzene or substituted chlorobenzenes in ethanol solvent. For example, N-phenyl-1-naphthylamine (structurally close to the target compound) was synthesized by refluxing naphthalen-1-amine (1.0 g, 6.98 mmol) with chlorobenzene (0.783 g, 6.98 mmol) for 6 hours. The reaction progress was monitored by thin-layer chromatography (TLC), and after completion, the solvent was evaporated. The crude product was purified by column chromatography on silica gel using dichloromethane/methanol mixtures as eluents, yielding the diaryl amine as a pink solid with an 88% yield and melting point 59-61 °C.
| Parameter | Details |
|---|---|
| Starting materials | Naphthalen-1-amine, chlorobenzene (or substituted) |
| Solvent | Ethanol |
| Reaction conditions | Reflux for 6 hours |
| Purification | Silica gel column chromatography (CH2Cl2/MeOH) |
| Yield | Up to 88% |
| Product form | Solid, characterized by NMR |
This method can be adapted to use 4-chlorochlorobenzene to introduce the 4-chlorophenyl substituent, thus enabling the synthesis of this compound by analogous conditions.
Catalytic Condensation of Aniline and 1-Naphthylamine under Elevated Temperature and Pressure
A more industrially relevant method involves the condensation reaction between aniline and 1-naphthylamine catalyzed by acidic catalysts under elevated temperature and pressure. According to a patented process, N-phenyl-1-naphthylamine can be prepared by reacting aniline and 1-naphthylamine at temperatures between 100 and 400 °C, preferably 150 to 350 °C, under pressures above atmospheric (up to 15 bar) in the presence of fluorine-containing catalysts such as the reaction product of hydrogen fluoride, boric acid, and aniline or 1-naphthylamine.
- Fluorine-containing salts formed from HF, boric acid, and amines
- Sulfonic acids including methane-, ethane-, benzenesulfonic acid derivatives (e.g., 4-chlorobenzenesulfonic acid)
- Iodine as a catalyst in some variants
| Parameter | Details |
|---|---|
| Starting materials | Aniline, 1-naphthylamine |
| Catalyst | Fluorine-containing salts, sulfonic acids, iodine |
| Temperature | 150-350 °C |
| Pressure | Above atmospheric, up to 15 bar |
| Reaction time | Variable, generally shorter than uncatalyzed |
| Yield | 86-91% theoretical yield |
| Purification | Aqueous extraction of catalyst, distillation of product |
The process can be run batchwise or continuously. The catalyst can be recovered from aqueous phases and recycled without loss of activity. The reaction mixture is separated into organic and aqueous phases, with the organic phase containing the product purified by distillation to high purity.
This method is suitable for preparing this compound by substituting aniline with 4-chloroaniline or using mixed amine feedstocks.
Supporting Experimental Details from Recent Research
Recent experimental protocols for related compounds show the use of anhydrous dichloromethane as solvent and the addition of this compound as a solution for further functionalization reactions. Yields of related diaryl amines in these studies range from 56% to 69% depending on base and conditions, indicating the compound's stability and amenability to further synthetic transformations.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine
- Structure : Chlorine is replaced with bromine.
- Molecular Formula : C₂₂H₁₆BrN (vs. C₂₂H₁₆ClN for the chloro analog).
- Molecular Weight : 374.28 g/mol (vs. 329.83 g/mol for the chloro compound).
- The C–Br bond is weaker than C–Cl, making bromo derivatives more reactive in nucleophilic substitutions. Applications: Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to enhanced leaving-group ability .
N-(4-Fluorophenyl)-N-phenylnaphthalen-1-amine
Core Structure Variations
Phthalazine Derivatives (e.g., N-(4-Chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine)
- Core Structure : Phthalazine (two fused benzene rings with two nitrogen atoms) replaces naphthalene.
- Biological Activity: Phthalazines are noted for anticancer properties due to DNA intercalation or kinase inhibition. The chloro-phenyl group enhances cytotoxicity compared to non-halogenated analogs .
- Synthesis: Prepared via nucleophilic substitution of bromomethyl intermediates with phenols or amines .
Thiazole Derivatives (e.g., 4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride)
Functional Group Modifications
Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)
Sulfonyl-Oxazole Derivatives (e.g., 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine)
- Functional Groups : Sulfonyl (–SO₂–) and oxazole.
- Impact : Sulfonyl groups increase metabolic stability; oxazole’s aromaticity enhances π-π stacking in materials science .
Physicochemical and Electronic Properties
*Predicted using ChemDraw.
Stability and Degradation
Biological Activity
N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity, particularly in the context of cancer treatment and apoptosis inhibition. This article compiles data from various studies to provide a comprehensive overview of its biological effects.
The biological activity of this compound is primarily linked to its ability to interact with cellular targets involved in cancer progression. It has been shown to bind to DNA, potentially acting as an intercalator. This interaction can lead to conformational changes in DNA, which may disrupt replication and transcription processes essential for cancer cell survival.
DNA Binding Studies
Recent studies have demonstrated that compounds similar to this compound exhibit strong binding affinities to DNA. The binding mechanism involves:
- π–π Stacking : Aromatic rings of the compound intercalate between DNA bases.
- Hydrogen Bonding : Functional groups on the compound form hydrogen bonds with DNA, stabilizing the complex.
These interactions have been quantified using spectrophotometric methods, revealing that such compounds can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells .
Anticancer Activity
The anticancer properties of this compound have been evaluated through in vitro assays. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.281 |
| HeLa | 0.356 |
| MCF-7 | 0.249 |
| Bel-7402 | 0.523 |
| Eca-109 | 0.514 |
These results indicate that this compound exhibits potent antiproliferative effects across multiple cancer types, making it a candidate for further development as an anticancer agent.
Case Studies
- Cell Morphology Changes : Observations from microscopy studies indicated that treatment with this compound led to significant morphological changes in treated cells. For instance:
- Apoptosis Induction : Inhibition of apoptosis has been linked to various cancers. Compounds similar to this compound have been studied for their ability to disrupt the Inhibitor of Apoptosis Proteins (IAPs), which are known to prevent apoptosis in cancer cells. The potential for these compounds to enhance apoptosis through IAP inhibition represents a promising avenue for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
